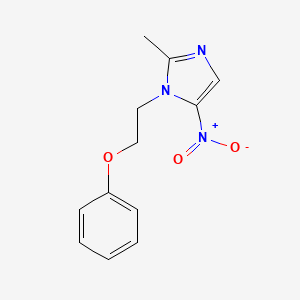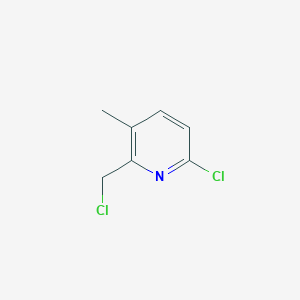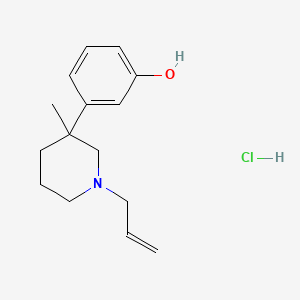
Sec-butyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sec-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Sec-butyl trichloroacetate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of sec-butyl chloroformate as a starting material. Sec-butyl chloroformate can be prepared by reacting sec-butyl alcohol with triphosgene in the presence of an organic base and an aprotic solvent . The sec-butyl chloroformate is then reacted with trichloroacetic acid to form this compound.
Analyse Chemischer Reaktionen
Sec-butyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form this compound derivatives.
Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sec-butyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.
Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Sec-butyl trichloroacetate can be compared with other trichloroacetate derivatives, such as tert-butyl trichloroacetate and ethyl trichloroacetate. While all these compounds share the trichloromethyl group, their reactivity and applications differ due to the nature of the alkyl group attached to the trichloroacetate moiety.
Tert-butyl trichloroacetate: This compound has a tert-butyl group instead of a sec-butyl group. It is less reactive due to steric hindrance from the bulky tert-butyl group.
Ethyl trichloroacetate: This compound has an ethyl group, making it more reactive than tert-butyl trichloroacetate but less reactive than this compound.
The unique reactivity of this compound makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
4484-80-4 |
|---|---|
Molekularformel |
C6H9Cl3O2 |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
butan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CJTKROHEGUUXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


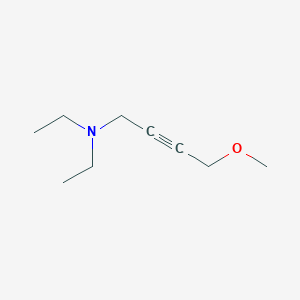
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)
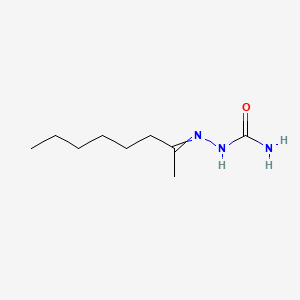

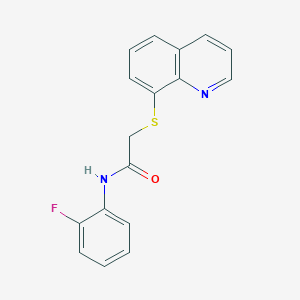
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)

![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
